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Introduction to the HPLC Analysis Method

Diethylcarbamazine citrate (DEC) is a primary therapeutic agent used in mass chemotherapy programs for

controlling lymphatic filariasis, a debilitating parasitic disease affecting millions in endemic regions. One

innovative approach to drug delivery involves fortifying common table salt with DEC, creating medicated

salt that provides continuous, low-dose administration to entire communities. The efficacy of filariasis

control programs depends critically on maintaining accurate DEC concentrations in these medicated salt

products, necessitating reliable analytical methods for quality assurance. High Performance Liquid

Chromatography (HPLC) has emerged as the preferred analytical technique for this application, offering

superior accuracy, precision, and efficiency compared to spectrophotometric, gas chromatographic, ELISA,

or NMR methods that often require cumbersome extraction procedures or specialized equipment.

The HPLC method described in these application notes was specifically developed to address the need for a

simple, reproducible, and robust analytical procedure suitable for quality control laboratories in endemic

regions. Unlike methods designed for biological fluid analysis, this protocol is optimized for the direct

measurement of DEC content in medicated salt samples, accounting for the complex matrix effects of salt

and its additives. With DEC-medicated salt programs being implemented in various endemic countries, the

availability of a standardized validation method ensures that healthcare authorities can verify product
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quality, thereby guaranteeing that populations receive the therapeutic DEC levels required to interrupt

disease transmission. This document provides comprehensive application notes and detailed protocols to

facilitate implementation of this HPLC method in quality control laboratories.

Materials and Methods

Chromatographic Conditions

The HPLC method for DEC analysis employs isocratic elution with a reversed-phase chromatographic

system, providing excellent resolution of DEC peaks while maintaining simplicity of operation. The specific

chromatographic parameters have been optimized to achieve optimal peak symmetry and separation

efficiency for DEC in the presence of salt matrix components.

Table 1: Chromatographic Conditions for DEC Analysis

Parameter Specification

Column Phenomenex C8 (15 cm × 4.6 mm, 5 μm particle size)

Mobile Phase Acetonitrile/20 mM KH₂PO₄ buffer (pH 3.2) (10:90, v/v)

Flow Rate 1.5 mL/min

Column Temperature 40°C

Detection Wavelength 210 nm

Injection Volume 20 μL

Run Time 10 minutes

The mobile phase preparation requires careful attention to pH adjustment. The 20 mM potassium

dihydrogen orthophosphate (KH₂PO₄) buffer should be prepared in high-purity water, with pH adjusted to

3.2 using 10% ortho-phosphoric acid before mixing with chromatographic-grade acetonitrile in the ratio of
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9:1 (buffer:acetonitrile). The prepared mobile phase must be filtered through a 0.45 μm membrane filter

and degassed by sonication for 15 minutes before use. The C8 column provides excellent retention and peak

shape for DEC, though C18 columns with similar dimensions may be used as alternatives with minor

adjustments to mobile phase composition.

Preparation of Standard and Sample Solutions

2.2.1 Standard Solution Preparation

Primary Standard Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of DEC

reference standard (known purity >98%) into a 100 mL volumetric flask. Dissolve in and make up to

volume with mobile phase. This solution is stable for 2 weeks when refrigerated at 4°C.

Working Standard Solutions: Prepare a series of working standards covering the concentration range

of 1-25 μg/mL by appropriate dilution of the stock solution with mobile phase. For the calibration

curve, a minimum of five concentration levels are recommended.

2.2.2 Sample Solution Preparation

Sampling: Collect a representative sample of DEC-medicated salt from different portions of the

batch. For homogeneous sampling, use a quartering method if necessary.

Extraction: Accurately weigh approximately 10 g of medicated salt and transfer to a 100 mL

volumetric flask. Add approximately 80 mL of mobile phase and shake vigorously for 10 minutes.

Sonicate for 15 minutes to ensure complete extraction of DEC.

Filtration and Dilution: Make up to volume with mobile phase and mix well. Filter through a 0.45

μm membrane filter, discarding the first 2-3 mL of filtrate. Further dilute with mobile phase to bring

the DEC concentration within the working range (1-25 μg/mL), typically a 1:10 or 1:100 dilution

depending on the expected DEC concentration.

System Suitability and System Preparation
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System suitability tests must be performed before sample analysis to ensure chromatographic system

performance. Inject six replicates of the middle concentration standard (typically 10 μg/mL). The system is

considered suitable if the relative standard deviation (RSD) of peak areas is ≤2.0%, the theoretical plate

count for DEC peak is >2000, and the tailing factor is <2.0.

The HPLC system setup requires equilibration with the mobile phase for at least 30 minutes before

analysis, or until a stable baseline is achieved. The sequence of injections should follow the pattern: blank

(mobile phase), system suitability standard, calibration standards, and then samples. A quality control

standard should be injected after every 10-12 samples to monitor system performance throughout the

sequence.

Method Validation

The HPLC method for determination of DEC in medicated salt has been comprehensively validated

according to ICH guidelines and USP Chapter <1225> requirements for analytical methods [1]. The

validation protocol establishes that the method is suitable for its intended purpose by evaluating key

performance characteristics including specificity, linearity, accuracy, precision, and sensitivity.

Specificity and Selectivity

Method specificity was demonstrated by comparing chromatograms of blank salt samples (without DEC),

DEC-fortified salt samples, and placebo formulations. The DEC peak was well-resolved from any potential

interfering peaks with a retention time of approximately 3.3 minutes. The blank salt samples showed no

significant peaks at the same retention time, confirming that excipients and salt matrix components do not

interfere with DEC quantification [2]. Forced degradation studies under various stress conditions (acid, base,

oxidation, heat, and light) confirmed that the method is stability-indicating, with the DEC peak showing

homogeneity and separation from degradation products.

Linearity and Range

The linearity of the method was evaluated by analyzing standard solutions at six concentrations across the

range of 1-25 μg/mL. The calibration curve was constructed by plotting peak area against concentration and
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demonstrated excellent linearity with a correlation coefficient (R²) of 0.9985 [2] [3]. The regression

equation was determined as Y = 3.2×10⁵X - 4.2×10², where Y is the peak area and X is the concentration in

μg/mL.

Table 2: Method Validation Parameters for DEC Analysis

Validation Parameter Results Acceptance Criteria

Linearity Range 1-25 μg/mL R² ≥ 0.995

Correlation Coefficient (R²) 0.9985 R² ≥ 0.995

Precision (Repeatability, %RSD) <2% ≤2%

Intermediate Precision (%RSD) <2% ≤3%

Accuracy (% Recovery) 98-102% 95-105%

Detection Limit (LOD) 0.5 μg/mL -

Quantitation Limit (LOQ) 1.0 μg/mL -

Accuracy and Precision

Method accuracy was determined by recovery studies using standard addition technique. Pre-analyzed salt

samples were spiked with known amounts of DEC standard at three concentration levels (80%, 100%, and

120% of target concentration), with each level analyzed in triplicate. The mean recovery was found to be 98-

102%, well within the acceptable range of 95-105% [2].

Precision was evaluated at two levels: repeatability and intermediate precision. Repeatability was assessed

by analyzing six independent preparations of the same medicated salt sample (n=6), showing RSD <2%.

Intermediate precision was demonstrated by different analysts performing the analysis on different days

using different instruments, with RSD values remaining below 2% for both intra-day and inter-day

variations [4]. These results confirm the method produces reliable and reproducible data under varied

laboratory conditions.
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Sensitivity: LOD and LOQ

The sensitivity of the method was determined by establishing the limit of detection (LOD) and limit of

quantitation (LOQ) based on signal-to-noise ratio approach. The LOD was found to be 0.5 μg/mL, defined

as the concentration yielding a signal-to-noise ratio of 3:1. The LOQ was established at 1.0 μg/mL, with a

signal-to-noise ratio of 10:1 and precision of ≤5% RSD at this concentration [2]. These sensitivity

parameters confirm the method is suitable for detecting and quantifying DEC at the levels typically found in

medicated salt formulations.

Application to Quality Assessment of DEC-Medicated
Salt

The validated HPLC method has been successfully applied to assess the quality and uniformity of DEC-

medicated salt prepared by different manufacturing methods. In a comprehensive study, salt samples

produced by spray drying and rotating drum methods were analyzed to determine their DEC content,

revealing significant differences in quality between the two production techniques.

The analytical results demonstrated that the spray drying method produced salt with superior DEC

distribution, with 29% of samples containing DEC in the range of 0.15-0.25% (w/w) and 71% of samples

containing >0.25% DEC. In contrast, the rotating drum method showed less consistent results, with only

9% of samples in the 0.15-0.25% range and 12% exceeding 0.25% DEC [2]. The majority of rotating drum

samples fell below the therapeutic range, highlighting potential issues with this mixing method.

These findings underscore the critical importance of quality monitoring in DEC-medicated salt

production. The HPLC method enabled researchers to identify the more effective manufacturing approach

and detect batch-to-batch variations that could compromise the efficacy of filariasis control programs. The

ability to rapidly assess DEC content allows for timely adjustments in production parameters and rejection of

substandard batches before distribution to endemic communities.
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Figure 1. Workflow for HPLC Analysis of DEC in Medicated Salt
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Discussion

Regulatory Considerations and Method Verification

According to USP General Chapter <1225>, analytical methods used for quality assessment of

pharmaceutical products must be properly validated to establish they meet requirements for accuracy,

precision, specificity, and reliability [1]. The HPLC method described herein fulfills these regulatory

requirements for the quantification of DEC in medicated salt. For laboratories implementing this method,
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verification under actual conditions of use is recommended, particularly assessing ruggedness with

different analysts, instruments, and environmental conditions to ensure robust performance in various quality

control settings.

The USP on-demand training course on "Validation, Verification, and Transfer of Analytical Procedures"

provides comprehensive guidance on implementing validated methods in quality control laboratories,

covering parameters for validation, experimental design, and interpretation of results [5]. This training is

particularly valuable for analysts seeking to establish this DEC quantification method in their facilities,

especially considering that the Federal Food, Drug, and Cosmetic Act recognizes USP-NF standards as

legal requirements for pharmaceutical product quality.

Advantages Over Alternative Methods

The developed HPLC method offers significant advantages over previously reported techniques for DEC

analysis. Spectrophotometric methods lack the specificity for complex matrices like medicated salt and

may suffer from interference. Gas chromatographic methods require derivatization steps that complicate

analysis and increase processing time. While ELISA and NMR methods provide alternative approaches,

they require specialized equipment and expertise not readily available in most quality control laboratories [2]

[3].

This HPLC method provides an optimal balance of simplicity, sensitivity, and specificity, making it ideally

suited for routine quality control in endemic regions where resources may be limited. The direct extraction

procedure without need for complex clean-up steps, relatively short analysis time, and use of commonly

available HPLC equipment with UV detection make this method highly accessible and practical for

widespread implementation in filariasis control programs.

Implications for Filariasis Control Programs

The availability of a robust, validated HPLC method for DEC quantification in medicated salt has significant

implications for the success of global filariasis elimination programs. Consistent delivery of

therapeutically appropriate DEC levels through medicated salt requires rigorous quality control at production

facilities and at points of distribution. This method enables health authorities to verify DEC content
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throughout the supply chain, preventing both under-dosing (which compromises therapeutic efficacy) and

excessive dosing (which increases the risk of adverse effects).

Furthermore, the application of this analytical method to compare different production techniques provides

valuable data for optimizing manufacturing processes. The demonstrated superiority of the spray drying

method in achieving more homogeneous DEC distribution informs production decisions that ultimately

enhance the effectiveness of medicated salt interventions. As filariasis control programs expand in scale and

scope, this HPLC method will play an increasingly vital role in ensuring product quality and program

success.

Conclusion

The HPLC method described in these application notes provides a reliable, accurate, and precise analytical

procedure for quantifying diethylcarbamazine citrate in medicated salt formulations. The method has been

comprehensively validated according to regulatory standards and demonstrates excellent performance

characteristics including linearity across the concentration range of 1-25 μg/mL, specificity in the presence

of salt matrix components, and sensitivity with LOD and LOQ values suitable for quality control

applications.

This method represents a significant advancement over alternative techniques, offering a practical and

accessible solution for quality monitoring in filariasis control programs. Its successful application in

comparing different salt production methods highlights its utility in optimizing manufacturing processes and

ensuring batch-to-batch consistency. Implementation of this standardized HPLC method across quality

control laboratories in endemic regions will contribute substantially to the global effort to eliminate

lymphatic filariasis by ensuring that medicated salt interventions deliver consistent therapeutic DEC levels to

at-risk populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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